molecular formula C21H18N4O2 B2964175 5-methyl-N-(2-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923173-83-5

5-methyl-N-(2-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2964175
CAS No.: 923173-83-5
M. Wt: 358.401
InChI Key: ZGJKFRFXVZYLJX-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[4,3-c]pyridine class, characterized by a fused bicyclic scaffold combining pyrazole and pyridine rings. The substituents at key positions—5-methyl, 2-phenyl, and N-(2-methylphenyl) carboxamide—define its structural uniqueness. While direct biological data for this specific compound is absent in the provided evidence, its synthesis and structural analogs suggest relevance in medicinal chemistry.

Properties

IUPAC Name

5-methyl-N-(2-methylphenyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c1-14-8-6-7-11-18(14)22-20(26)16-12-24(2)13-17-19(16)23-25(21(17)27)15-9-4-3-5-10-15/h3-13H,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGJKFRFXVZYLJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(2-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with a β-keto ester to form the pyrazole ring.

    Formation of the Pyridine Ring: The pyrazole intermediate is then subjected to a cyclization reaction with a suitable aldehyde or ketone to form the fused pyridine ring.

    Introduction of Substituents:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(2-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

5-methyl-N-(2-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

    Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-methyl-N-(2-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: It can inhibit the activity of certain enzymes, thereby affecting metabolic pathways.

    Binding to Receptors: The compound may bind to specific receptors on cell surfaces, modulating cellular responses.

    Interacting with DNA/RNA: It can interact with genetic material, influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on structural analogs with modifications at the pyrazolo[4,3-c]pyridine core, particularly at positions 5 (alkyl/aryl substitution) and the carboxamide group (N-substituents).

Substituent Variations at Position 5

  • 5-Benzyl derivative (923216-25-5) : The benzyl group introduces aromatic bulk, which may enhance hydrophobic interactions but reduce solubility .
  • 5-Propyl derivative (923233-41-4) : Longer alkyl chains may further modulate pharmacokinetic properties, though with a trade-off in solubility .

Carboxamide N-Substituent Modifications

  • N-(4-Ethoxyphenyl) (923682-25-1) : The ethoxy group adds electron-donating properties, which could alter electronic distribution and hydrogen-bonding capacity .
  • N-(2-Methoxyethyl) (923233-41-4) : A polar methoxyethyl group may improve aqueous solubility but reduce passive diffusion across biological membranes .
  • N-Cycloheptyl (923226-49-7) : The bulky cycloheptyl group likely reduces conformational flexibility, impacting binding to flat enzyme active sites .

Key Structural and Physicochemical Data

Compound ID Position 5 Substituent Carboxamide N-Substituent Molecular Formula Molecular Weight (g/mol) Reference
Target Compound Methyl 2-Methylphenyl C23H20N4O2 384.43 -
923216-25-5 Benzyl 3-Methylphenyl C28H24N4O2 448.52
923682-25-1 Ethyl 4-Ethoxyphenyl C24H24N4O3 416.47
923233-41-4 Propyl 2-Methoxyethyl C19H22N4O3 354.40

Implications of Structural Differences

  • Bioactivity : Bulky substituents (e.g., benzyl) may enhance target affinity but reduce bioavailability. Smaller groups (e.g., methyl) balance solubility and binding .
  • Solubility : Polar N-substituents (e.g., methoxyethyl) improve water solubility, critical for oral administration .
  • Metabolic Stability : Methyl and ethyl groups are less prone to oxidative metabolism compared to benzyl or propyl chains .

Biological Activity

5-methyl-N-(2-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a heterocyclic compound belonging to the pyrazolopyridine family. Its unique structure includes a fused pyrazole and pyridine ring system, which contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound features several functional groups that enhance its reactivity and biological potential:

  • Pyrazole Ring : Provides a platform for various chemical modifications.
  • Pyridine Core : Imparts basicity and ability to form coordination complexes.
  • Carboxamide Group : Increases solubility and hydrogen bonding capabilities.

Molecular Formula

C22H20N4OC_{22}H_{20}N_{4}O

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various pathogenic bacteria and fungi.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) values demonstrate potent activity against:
    • Pseudomonas aeruginosa: MIC = 0.21 μM
    • Escherichia coli: Comparable MIC values suggest strong antibacterial effects.

Cytotoxicity Studies

In vitro studies using cell lines such as HaCat (human keratinocyte) and Balb/c 3T3 (mouse fibroblast) revealed promising cytotoxic effects. The compound exhibited selective toxicity towards cancerous cells while sparing normal cells.

Table: Summary of Biological Activity

Activity TypeTarget Organisms/CellsMIC/IC50 ValuesNotes
AntibacterialPseudomonas aeruginosa0.21 μMStrong inhibitory effect
Escherichia coliComparable MICEffective against Gram-negative bacteria
AntifungalCandida spp.Moderate activitySelective action on certain strains
CytotoxicityHaCat cellsIC50 TBDPromising results in cancer cell lines

The biological activity of the compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cellular processes. Preliminary studies suggest that it may inhibit key enzymes related to bacterial cell wall synthesis and DNA replication.

Molecular Interactions

  • Binding Affinity : The compound forms multiple hydrogen bonds with amino acid residues in target proteins such as DNA gyrase, which is crucial for bacterial DNA replication.

Case Studies

  • Antimicrobial Screening : A study evaluated the antimicrobial efficacy of various derivatives of pyrazolo[4,3-c]pyridines, including our compound. The results indicated that the presence of specific substituents significantly influenced activity levels against both Gram-positive and Gram-negative bacteria .
  • Cytotoxic Evaluation : Another investigation focused on the cytotoxic effects on cancer cell lines, revealing that the compound induced apoptosis in a dose-dependent manner, suggesting its potential as an anticancer agent .

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